Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMIDTBEENEUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176519-53-2 | |
| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate and Analogues
Conventional Organic Synthesis Approaches
The synthesis of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate and its analogues often relies on established principles of organic chemistry, involving a series of well-defined reaction steps.
Multistep Reaction Sequences for Complex Organic Compounds
The construction of complex organic molecules like this compound typically necessitates a multistep reaction sequence. A common strategy involves the formation of a simpler ester, such as ethyl butanoate, which can be synthesized from an alkene and an alcohol. tsfx.edu.au For instance, ethanol (B145695), required for the "ethyl" portion of the ester, can be prepared through the hydration of ethene. tsfx.edu.au The butanoic acid component can be synthesized via the controlled oxidation of a primary alcohol like 1-butanol (B46404), which first yields butanal and is then further oxidized. tsfx.edu.au
A "backwards" or retrosynthetic approach is often employed to devise an efficient synthesis pathway. tsfx.edu.au This method starts with the target molecule and works backward to identify the precursor molecules, in this case, an acid and an alcohol. tsfx.edu.au For example, the synthesis of ethyl 3-oxo-4-phenylbutanoate can be achieved by reacting monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine (B128534) and magnesium chloride. chemicalbook.com Another route involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with phenylacetyl chloride. chemicalbook.com
Strategic Employment of Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond forming reactions are fundamental to the synthesis of the butanoate backbone. alevelchemistry.co.uk These reactions create new bonds between carbon atoms, a crucial step in building the molecular framework. alevelchemistry.co.uk Several types of reactions are utilized for this purpose, including:
Aldol Reactions: These reactions occur between two carbonyl compounds to form a new β-hydroxy carbonyl compound. alevelchemistry.co.uk
Claisen Condensation: This reaction involves the condensation of two esters to form a β-keto ester. wikipedia.org
Grignard Reactions: The addition of a Grignard reagent to a carbonyl group is a versatile method for C-C bond formation. alevelchemistry.co.ukgoogle.comillinois.edu For instance, a Grignard reagent derived from β-bromophenylethane can be reacted with a suitable substrate to form a β-keto ester. The synthesis of ethyl 2-oxo-4-phenylbutyrate can be achieved through the Grignard reaction of β-bromophenylethane with diethyl-aceto oxalate. google.com
Michael Addition: This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk
The choice of a specific C-C bond forming reaction depends on the desired substitution pattern and the availability of starting materials.
Development of Innovative Oxidation and Reduction Protocols
Oxidation and reduction reactions are critical for manipulating the functional groups within the molecule during the synthesis of butanoates. For example, the synthesis of butanoic acid often involves the oxidation of a primary alcohol. tsfx.edu.au Controlled oxidation of 1-butanol can yield butanal, which is then further oxidized to butanoic acid. tsfx.edu.au It's important to note that in aqueous solutions, aldehydes like butyraldehyde (B50154) can be further oxidized to the corresponding carboxylic acid, sometimes even without a catalyst at elevated temperatures. rsc.org
A specific example is the oxidation of 2-hydroxy-4-phenylbutyric acid ethyl ester to ethyl 2-oxo-4-phenylbutyrate using sodium hypochlorite (B82951) in the presence of a catalyst like 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy. Conversely, reduction reactions can be employed to convert carbonyl groups to alcohols if needed at certain stages of a synthetic sequence.
Photochemical Transformations in Butanoate Synthesis
Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for the synthesis of complex molecules. tum.de These reactions can lead to the formation of unique molecular structures that are not easily accessible through traditional thermal reactions. tum.de In the context of butanoate synthesis, photochemical methods can be employed for C-C bond formation. nih.gov For example, a photochemical C-C bond forming reaction between an aryl iodide and tert-butyl vinylcarbamate can be initiated by blue light irradiation in the presence of a photocatalyst. nih.gov While specific applications to this compound are not extensively documented in the provided results, the principles of photochemical synthesis are applicable to the construction of its core structure and analogues. tum.denih.gov
Purification Strategies for Synthetic Intermediates and Final Products (e.g., Column Chromatography)
Purification is a critical step in any synthetic sequence to isolate the desired product from unreacted starting materials, byproducts, and other impurities. orgchemboulder.comorgsyn.org A common and effective technique for the purification of organic compounds like butanoate esters is column chromatography . orgchemboulder.comorgsyn.orguvic.ca
In column chromatography, a solvent (the mobile phase) carries the mixture through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. orgchemboulder.comuvic.ca The components of the mixture separate based on their differing affinities for the stationary and mobile phases. orgchemboulder.com Less polar compounds generally elute from the column first. uvic.ca
The choice of solvent system is crucial for a successful separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). orgchemboulder.com For the purification of butanoate derivatives, a mixture of ethyl acetate (B1210297) and petroleum ether is often used as the eluent. chemicalbook.com For instance, ethyl 3-oxo-4-phenylbutanoate can be purified by column chromatography using a 1:80 mixture of ethyl acetate and petroleum ether. chemicalbook.com
Other purification techniques include:
Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and water. reddit.com For example, after a reaction, the product can be extracted into an organic solvent, which is then washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. chemicalbook.com
Distillation: This method is used to separate liquids with different boiling points. For instance, ethyl 2-oxo-4-phenylbutyrate can be purified by distillation under reduced pressure. prepchem.com
The following table summarizes a typical purification process for a butanoate derivative:
| Step | Description | Purpose |
| Reaction Quenching | Addition of an aqueous solution (e.g., dilute acid) to stop the reaction. chemicalbook.com | Neutralize reactive species and facilitate separation. |
| Extraction | The reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. chemicalbook.com | Isolate the desired organic product from water-soluble byproducts. |
| Washing | The organic layer is washed with various aqueous solutions (e.g., brine, sodium bicarbonate solution). chemicalbook.com | Remove residual acids, bases, and salts. |
| Drying | The organic layer is treated with a drying agent (e.g., anhydrous sodium sulfate). google.com | Remove dissolved water from the organic solvent. |
| Solvent Evaporation | The solvent is removed under reduced pressure. chemicalbook.com | Concentrate the crude product. |
| Column Chromatography | The crude product is passed through a column of silica gel. chemicalbook.comorgchemboulder.com | Separate the target compound from impurities. |
| Distillation | The purified liquid is distilled, often under reduced pressure. prepchem.com | Further purify the final product based on its boiling point. |
Biocatalytic Approaches to this compound Precursors and Derivatives
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. nih.govnih.gov Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, making them ideal for producing chiral compounds. psu.edu
Enzyme-Mediated Transformations for Enhanced Efficiency
Enzymes, particularly transaminases (TAs) and carbonyl reductases (KREDs) , are widely used for the synthesis of chiral molecules.
Transaminases are employed in the synthesis of chiral amines and amino acids from keto esters. nih.gov For example, engineered ω-transaminases have been used for the asymmetric synthesis of β-phenylalanine ethyl ester from ethyl benzoylacetate. nih.gov This enzymatic approach is advantageous as it uses a stable β-keto ester substrate, unlike the corresponding unstable β-keto acid. nih.gov
Carbonyl reductases are instrumental in the stereoselective reduction of prochiral ketones to chiral alcohols. psu.edu The enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for antihypertensive drugs, has been achieved using various microorganisms. researchgate.netnih.gov For instance, Rhodotorula minuta and Candida holmii have been shown to produce the (R)-enantiomer with high enantiomeric excess. nih.gov
Directed evolution, a technique to engineer enzymes with improved properties, has been successfully applied to enhance the efficiency and stereoselectivity of biocatalytic reactions. acs.orgnih.gov For example, an aldo-keto reductase was rationally designed to improve its catalytic efficiency in producing a chiral drug intermediate. nih.gov
Optimization of Biocatalytic Reaction Conditions for High Yield and Selectivity
To maximize the yield and selectivity of biocatalytic transformations, it is crucial to optimize reaction conditions. Key parameters include the choice of biocatalyst, substrate concentration, temperature, pH, and the use of co-solvents or biphasic systems.
The selection of the microorganism or enzyme is the first step. For the reduction of ethyl 2-oxo-4-phenylbutanoate, a screening of various yeasts identified Rhodotorula minuta and Candida holmii as highly selective biocatalysts. nih.gov
Optimizing culture conditions for whole-cell biocatalysts, such as inducer concentration and induction temperature and time, can significantly increase product yields. researchgate.net For instance, in the production of (R)-HPBE using a stereospecific carbonyl reductase, the optimal conditions were found to be an IPTG concentration of 0.2 mM, a temperature of 17°C, and an induction time of 10 hours. researchgate.net
The use of biphasic systems, where the reaction occurs at the interface of two immiscible liquids (e.g., water and an organic solvent), can help overcome substrate or product inhibition, leading to higher conversions and yields. psu.edu An interface bioreactor has been successfully used for the production of ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.gov
The following table presents data from various studies on the biocatalytic reduction of ethyl 2-oxo-4-phenylbutanoate, highlighting the impact of different biocatalysts and conditions on yield and enantiomeric excess.
Table 2: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutanoate
| Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodotorula minuta IFO 0920 | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | - | 95% | nih.gov |
| Candida holmii KPY 12402 | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | 58% (overall) | 90% | nih.gov |
| Saccharomyces cerevisiae | (S)-(+)-2-hydroxy-4-phenylbutanoate | >90% conversion | >92% | researchgate.net |
| Kluyveromyces marxianus | (R)-(+)-2-hydroxy-4-phenylbutanoate | >90% conversion | 32% | researchgate.net |
| Engineered Carbonyl Reductase (KmCR) | (R)-HPBE | Increased yields post-optimization | - | researchgate.net |
Chemical Reactivity and Mechanistic Studies of Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate
Fundamental Reaction Pathways and Detailed Mechanisms
The presence of multiple functional groups in ethyl 2-isopropyl-3-oxo-4-phenylbutanoate dictates its diverse reactivity. The key reaction pathways involve the deprotonation of the α-carbon, situated between the two carbonyl groups, to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of reactions.
Analysis of Electron Reorganization and Electron Flow in Reaction Mechanisms
The reactions of this compound are characterized by significant electron reorganization. In a typical base-catalyzed reaction, a base abstracts the acidic α-proton, leading to the formation of an enolate. The negative charge is delocalized across the oxygen atoms of the ester and ketone carbonyl groups and the α-carbon. This delocalization, a form of electron reorganization, is crucial for the stability of the intermediate.
Subsequent reactions of the enolate with an electrophile involve the flow of electrons from the electron-rich enolate to the electron-deficient electrophile, forming a new covalent bond. The regioselectivity of this attack (at the carbon versus the oxygen) is influenced by the nature of the electrophile and the reaction conditions.
Identification and Characterization of Reactive Intermediates
The primary reactive intermediate in most transformations of this compound is the enolate anion. This intermediate can be generated using a variety of bases, with the strength of the base determining the concentration of the enolate at equilibrium. Spectroscopic techniques such as NMR and IR can be employed to characterize the enolate, although its transient nature often makes direct observation challenging. Trapping experiments with specific electrophiles can provide indirect evidence for the formation and structure of the enolate.
Influence of Molecular Structure on Reaction Selectivity
The molecular structure of this compound plays a significant role in directing the selectivity of its reactions. The bulky isopropyl group at the α-position introduces steric hindrance, which can influence the approach of reagents. This steric bulk can favor the formation of one stereoisomer over another in reactions that generate a new stereocenter.
Furthermore, the electronic properties of the phenyl group can affect the acidity of the α-proton and the nucleophilicity of the resulting enolate. The electron-withdrawing nature of the adjacent carbonyl groups significantly increases the acidity of the α-proton, facilitating enolate formation.
Stereochemical Outcomes and Stereospecificity in Reactions
Reactions involving the chiral center at the α-carbon of this compound can proceed with varying degrees of stereoselectivity. The stereochemical outcome is highly dependent on the reaction conditions, the nature of the reagents, and the presence of any chiral catalysts or auxiliaries. For instance, the reduction of the ketone functionality can lead to the formation of two diastereomeric alcohols. The ratio of these diastereomers is influenced by the steric environment around the carbonyl group and the delivery of the hydride reagent.
A study on the resolution of a related compound, ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate, using L-tartaric acid demonstrated a practical method for separating enantiomers. This highlights the potential for achieving high stereochemical control in reactions involving derivatives of this scaffold. researchgate.net
Catalysis in Transformations Involving this compound
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Both homogeneous and heterogeneous catalysts are employed to achieve specific chemical transformations.
Homogeneous Catalysis for Selective Chemical Transformations
Homogeneous catalysts, which exist in the same phase as the reactants, are particularly effective for achieving high selectivity in the transformations of this compound. For instance, the asymmetric hydrogenation of the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutyrate, has been achieved with high enantioselectivity using homogeneous Rh-diphosphine catalysts. sigmaaldrich.com
In one documented synthesis of ethyl 2-oxo-4-phenylbutyrate, 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy is used as a catalyst in an oxidation reaction. This demonstrates the application of homogeneous catalysis in the preparation of precursors to the title compound.
The following table summarizes a selection of reactants and catalysts used in transformations related to this compound.
| Reactant/Catalyst | Role | Reference |
| 2-hydroxy-4-phenylbutyric acid ethyl ester | Starting Material | |
| Sodium hypochlorite (B82951) | Oxidizing Agent | |
| 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | Homogeneous Catalyst | |
| Sodium hydrogen carbonate | Base | |
| Rh-diphosphine complexes | Homogeneous Catalyst for Asymmetric Hydrogenation | sigmaaldrich.com |
Based on the performed searches, there is a significant lack of detailed scientific literature regarding the specific chemical reactivity, mechanistic studies, and kinetic aspects of This compound . The available information is limited to its identification as a chemical intermediate and basic synthesis routes.
Specifically, no research data could be found for the following topics outlined in the request:
Kinetic and Thermodynamic Aspects of Reactivity:No data on the kinetic or thermodynamic properties of reactions involving this compound could be located.
Determination of Reaction Rates and Activation Energy Profiles:Consequently, there is no information on reaction rates or activation energy profiles.
Due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate the article with scientifically accurate and verifiable content as per the provided outline. The compound appears to be a commercially available intermediate, but its detailed chemical behavior and reaction characteristics are not documented in the accessible scientific literature.
Redox Chemistry of this compound
The redox chemistry of β-keto esters like this compound is characterized by both oxidation and reduction reactions. A significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester using a peroxyacid. wikipedia.orgnih.govthieme.de
In the case of an unsymmetrical ketone like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. libretexts.orgyoutube.com
For this compound, the two groups attached to the ketone carbonyl are an isopropyl group (a secondary alkyl) and a benzyl (B1604629) group (a primary alkyl attached to a phenyl). Based on the established migratory aptitude, the isopropyl group would be expected to migrate in preference to the benzyl group.
Table 2: Regioselectivity in the Baeyer-Villiger Oxidation of Representative Ketones
| Ketone | Migrating Group 1 | Migrating Group 2 | Major Product |
| Methyl ethyl ketone | Ethyl (primary) | Methyl | Ethyl acetate (B1210297) |
| Phenylacetone | Phenyl | Methyl | Phenyl acetate |
| Isopropyl methyl ketone | Isopropyl (secondary) | Methyl | Isopropyl acetate |
This table provides illustrative examples of the Baeyer-Villiger oxidation to infer the reactivity of this compound.
The reduction of the keto group in β-keto esters can be achieved using various reducing agents to yield the corresponding β-hydroxy ester. These reactions are often of interest in stereoselective synthesis, where the goal is to produce a single stereoisomer of the alcohol. Biocatalytic reductions using enzymes or whole organisms like baker's yeast (Saccharomyces cerevisiae) have been explored for the stereoselective reduction of β-keto esters.
Other redox reactions involving β-keto esters can be mediated by transition metals like palladium. nih.gov These reactions can include reductive elimination and β-hydrogen elimination, leading to a variety of products. nih.gov The specific reaction pathway is influenced by the reaction conditions and the nature of the substituents on the β-keto ester.
Computational and Theoretical Investigations of Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure, energy, and chemical properties of a molecule. pnas.org These ab initio (or "first principles") methods are foundational for understanding molecular behavior without reliance on empirical parameters. wikipedia.orgchemeurope.com
Application of Hartree-Fock and Post-Hartree-Fock Methods
The Hartree-Fock (HF) method is a fundamental starting point in quantum chemistry. numberanalytics.combaranlab.org It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an averaged, mean-field manner. wikipedia.orggatech.edu While computationally efficient, the primary limitation of the HF method is its neglect of electron correlation—the way electrons instantaneously avoid each other. numberanalytics.comststephens.net.in
To address this limitation, post-Hartree-Fock methods have been developed to incorporate electron correlation and provide more accurate results. ststephens.net.inwikipedia.org These methods use the Hartree-Fock solution as a starting point and apply corrections. ornl.gov Key post-Hartree-Fock methods include:
Møller-Plesset Perturbation Theory (MP2): This method treats electron correlation as a perturbation to the Hartree-Fock system. MP2 is often the simplest and most common post-HF method, capturing a significant portion (around 80-90%) of the correlation energy. ststephens.net.inresearchgate.net
Configuration Interaction (CI): CI constructs a wavefunction as a linear combination of the Hartree-Fock determinant and determinants representing excited electronic states. While it can systematically approach the exact solution, it is computationally demanding and its application is often limited to smaller systems. ststephens.net.infiveable.me
Coupled Cluster (CC) Theory: CC theory includes electron correlation through an exponential operator. Methods like CCSD(T) are considered the "gold standard" in computational chemistry for their high accuracy in calculating energies, though they come with a high computational cost. fiveable.me
For a molecule like Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, these methods could be used to calculate the relative energies of different stereoisomers or conformers with high accuracy.
Table 1: Illustrative Comparison of Calculated Relative Energies for a Conformer of this compound. This table presents hypothetical data to demonstrate the typical output from different quantum chemical methods, as specific studies on this compound are not available.
| Method | Basis Set | Relative Energy (kcal/mol) | Computational Cost |
| Hartree-Fock (HF) | 6-31G(d) | 0.0 (Reference) | Low |
| MP2 | 6-31G(d) | -2.5 | Medium |
| CCSD(T) | cc-pVDZ | -2.8 | High |
Density Functional Theory (DFT) for Molecular and Reaction Studies
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its excellent balance of accuracy and computational efficiency. acs.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the molecule's electron density.
A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory and have proven effective for a vast range of organic molecules. nih.govresearchgate.netquora.com
For this compound, DFT calculations would be invaluable for:
Geometry Optimization: Predicting the most stable three-dimensional structure.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.
Vibrational Frequencies: Simulating the infrared (IR) spectrum to help characterize the molecule.
Reaction Pathways: Modeling reaction mechanisms, such as enolate formation or subsequent reactions, by locating transition states and calculating activation barriers.
Table 2: Potential DFT Functionals and Basis Sets for Investigating this compound. This table outlines suitable theoretical levels for studying the molecule and the properties they can predict.
| DFT Functional | Basis Set | Typical Applications |
| B3LYP | 6-31+G(d,p) | Geometry optimization, thermochemistry, vibrational spectra, reaction energies. nih.govresearchgate.net |
| M06-2X | 6-311+G(2d,p) | Good for non-covalent interactions, thermochemistry, and kinetics. |
| wB97X-D | cc-pVTZ | Includes empirical dispersion corrections, suitable for studying weak interactions. |
Ab Initio Methods for Fundamental Chemical Phenomena
The term ab initio applies to methods that solve the Schrödinger equation from first principles, without using experimental data or empirical parameters in the model. wikipedia.orgchemeurope.com Both Hartree-Fock and the post-Hartree-Fock methods described above fall under this category. wikipedia.orgprotheragen.ai
The strength of ab initio methods lies in their systematic improvability. chemeurope.com By using more sophisticated methods (e.g., moving from HF to MP2 to CCSD(T)) and larger basis sets, the calculation can be systematically converged towards the exact non-relativistic solution of the Schrödinger equation. chemeurope.comornl.gov
For this compound, high-level ab initio calculations would be the method of choice for establishing benchmark values for fundamental properties, such as:
Precise conformational energies.
Bond dissociation energies.
Accurate barriers for chemical reactions.
Although computationally expensive, these methods provide a rigorous theoretical foundation for understanding the molecule's intrinsic chemical nature. pnas.org
Molecular Simulation Techniques
While quantum mechanics excels at describing the electronic details of a single molecule, molecular simulation techniques are used to study the physical movements and interactions of atoms and molecules over time.
Molecular Mechanics (MM) for Conformational Analysis
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. nih.gov Instead of electrons and wavefunctions, MM treats atoms as balls and bonds as springs. The energy of a molecule is calculated using a set of functions and parameters known as a force field. wikipedia.org Force fields like MMFF (Merck Molecular Force Field) are parameterized to reproduce experimental and high-level quantum mechanical data for a broad range of organic molecules. researchgate.netslideshare.netstanford.edu
The primary advantage of MM is its computational speed, which allows for the exploration of the vast conformational space of flexible molecules. For this compound, which has several rotatable bonds, MM would be the ideal method to perform a conformational search to identify all possible low-energy shapes (conformers) and their relative energy rankings. nih.gov
Table 3: Hypothetical Conformational Analysis of this compound using a Molecular Mechanics Force Field. This interactive table shows illustrative results for a conformational search. The energies are relative to the most stable conformer found.
| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| 1 | 65 | 178 | 0.00 |
| 2 | -70 | 180 | 0.95 |
| 3 | 175 | -60 | 2.10 |
| 4 | 68 | 85 | 3.50 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation
Molecular Dynamics (MD) is a simulation technique that calculates the motion of every atom in a system over time by solving Newton's equations of motion. numberanalytics.com An MD simulation provides a "movie" of how a molecule behaves, revealing its flexibility, conformational changes, and interactions with its environment, such as a solvent. ethz.chacs.org
An MD simulation of this compound could provide critical insights into:
Solvation: How the molecule arranges itself in a solvent like water or ethanol (B145695), and how solvent molecules arrange around it.
Dynamic Flexibility: How the phenyl, isopropyl, and ethyl ester groups move and rotate in solution at a given temperature.
Intermolecular Interactions: The nature and lifetime of interactions (e.g., hydrogen bonds with solvent, van der Waals interactions) that govern its physical properties. rsc.org
MD simulations are essential for bridging the gap between the static picture of a single molecule and its behavior in a realistic chemical environment. numberanalytics.com
Table 4: Typical Parameters for a Hypothetical MD Simulation of this compound in Water. This table summarizes the setup and potential outputs for an MD simulation.
| Parameter | Example Value / Description | Purpose |
| Force Field | MMFF94 / OPLS-AA | Describes the potential energy of the system. wikipedia.org |
| Solvent Model | TIP3P Water | Explicitly represents the solvent environment. |
| System Size | ~5000 atoms (1 molecule + solvent) | To approximate bulk solvent conditions. |
| Simulation Time | 100 nanoseconds | To sample a sufficient range of molecular motions. |
| Temperature / Pressure | 298 K / 1 atm | To simulate standard laboratory conditions. |
| Key Outputs | Trajectory file, Radial Distribution Functions (RDFs), RMSD plots | To analyze molecular motion, solvation structure, and stability. numberanalytics.com |
Prediction of Reactivity and Stability Profiles
The reactivity and stability of a chemical compound are fundamental to its behavior in chemical reactions. Computational methods allow for the prediction of these characteristics by examining its electronic structure.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
| Parameter | Significance |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |
Electrostatic potential (ESP) maps are visual representations of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity. In an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely to be attacked by electrophiles. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For a molecule like this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, indicating these as sites for electrophilic attack. The carbonyl carbons would exhibit positive potential, marking them as primary sites for nucleophilic attack. Such analyses have been performed on analogous β-keto esters to understand their reactive behavior. mdpi.com
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, theoretical studies could elucidate the pathways of various reactions, such as enolate formation, alkylation, or condensation reactions. By calculating the energies of possible transition states, chemists can predict the most favorable reaction pathway and understand the factors that control the reaction's outcome. For instance, in reactions involving related phenylbutanoate derivatives, computational studies have helped to understand the mechanistic details of their formation and subsequent transformations.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery and materials science. It aims to correlate the chemical structure of a compound with its biological activity or physical properties.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the activity of compounds based on their molecular descriptors. nih.govmdpi.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
While no specific QSAR models for this compound are documented, the methodology is widely applied to similar classes of compounds. researchgate.net For example, QSAR studies on other series of compounds have successfully predicted their biological activities, such as antimicrobial or anticancer effects. researchgate.netnih.gov A hypothetical QSAR study on a series of phenylbutanoate analogs could identify the key structural features that influence a particular biological activity, such as the nature of the substituent at the 2-position (the isopropyl group in this case) or substitutions on the phenyl ring.
| QSAR Component | Description |
| Descriptors | Numerical representations of molecular properties (e.g., LogP, molecular weight, electronic parameters). |
| Statistical Model | Mathematical equation relating descriptors to activity (e.g., multiple linear regression, partial least squares). |
| Training Set | A set of compounds with known activities used to build the model. |
| Test Set | An independent set of compounds used to validate the model's predictive power. |
In silico methods, which are computational approaches, play a vital role in modern drug discovery. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
De novo design, on the other hand, involves the computational design of novel molecules from scratch. Algorithms can piece together molecular fragments to create new structures that are predicted to have high affinity and selectivity for a target.
For a compound like this compound, these techniques could be used to explore its potential as a lead compound for drug development. Virtual screening could identify it from a database as a potential inhibitor of a particular enzyme. Subsequently, de novo design algorithms could be used to suggest modifications to its structure to improve its potency and pharmacokinetic properties. These approaches are often guided by the insights gained from QSAR and other computational studies.
Computational Design and Optimization of Synthetic Routes
A thorough search of academic and research databases indicates that specific computational studies aimed at the de novo design or optimization of synthetic routes for this compound are not presently available. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, molecular docking, and reaction pathway mapping, are theoretically applicable to this molecule. These methods could provide valuable insights into:
Transition State Analysis: Identifying the energy barriers of potential reaction pathways to determine the most kinetically favorable routes.
Catalyst Design: Simulating the interaction of various catalysts with the reactants to predict catalytic efficiency and selectivity.
Solvent Effects: Modeling the influence of different solvent environments on reaction rates and equilibria.
Byproduct Formation: Predicting the likelihood of side reactions and the formation of impurities to devise strategies for their minimization.
However, the application of these computational tools to the synthesis of this compound has not been a focus of published research to date. While studies exist for related compounds, the strict focus of this article on this compound prevents their inclusion. The absence of such dedicated research means that no specific computational models, optimized reaction conditions derived from theoretical calculations, or comparative data on different synthetic strategies based on computational analysis can be presented.
Future research efforts could leverage computational chemistry to theoretically design and optimize the synthesis of this compound, potentially leading to more efficient, cost-effective, and sustainable production methods. Such studies would be invaluable for generating the type of detailed research findings and data that are currently unavailable.
Biological Activity and Underlying Molecular Mechanisms of Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate
Identification and Characterization of Biological Targets
The biological relevance of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate is established through its conversion to Emivirine, which targets a critical enzyme in the HIV-1 lifecycle.
The ultimate biological target for compounds synthesized from this compound is the viral enzyme HIV-1 reverse transcriptase (RT). nih.govnih.gov This enzyme is crucial for the virus as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. emerginginvestigators.org
The resulting drug, Emivirine, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govmedchemexpress.com Unlike nucleoside inhibitors (NRTIs) that compete with natural substrates at the enzyme's active site, NNRTIs are allosteric inhibitors. benthamdirect.com They bind to a distinct, hydrophobic pocket on the reverse transcriptase enzyme, located near the active site. emerginginvestigators.orgnih.gov This binding induces a conformational change in the enzyme, which ultimately inhibits its DNA polymerase activity. benthamdirect.com Emivirine is specific to HIV-1 RT and does not have an effect on HIV-2 RT. medchemexpress.com
To characterize the activity of potential antiviral agents like Emivirine, a variety of in vitro assays are employed. These assays are designed to measure the inhibition of the target enzyme, HIV-1 reverse transcriptase.
Commonly used methods include:
Enzyme-Based Assays: These cell-free systems utilize purified, recombinant HIV-1 RT to measure its ability to synthesize DNA from an RNA or DNA template. nih.govprofoldin.com The inhibition of this process by a test compound is quantified. Such assays are often colorimetric or fluorescence-based, making them suitable for high-throughput applications. abnova.com
Cell-Based Assays: These assays measure viral replication in cultured human cells. They provide a more comprehensive view of an inhibitor's efficacy, accounting for factors like cell permeability and metabolism.
RT-qPCR-Based Assays: This modern technique uses reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the amount of viral DNA produced by HIV-RT. A reduction in the measured viral load after treatment with an inhibitor indicates its potency. benthamdirect.com
The table below summarizes the types of assays used to evaluate inhibitors of HIV-1 Reverse Transcriptase.
| Assay Type | Principle | Endpoint Measured | Application |
| Enzyme-Based Colorimetric/Fluorometric | Measures DNA synthesis by purified HIV-1 RT enzyme using labeled nucleotides or DNA intercalating dyes. profoldin.comabnova.com | Change in color or fluorescence signal proportional to DNA synthesis. | High-throughput screening, determining direct enzyme inhibition (IC50). |
| Endogenous RT Reaction | Uses detergent-disrupted viral particles to measure the synthesis of full-length viral DNA within a semi-intact viral complex. nih.gov | Amount of genomic length DNA produced, often detected by gel electrophoresis and autoradiography. | Studying inhibitors in a more physiologically relevant context. |
| RT-qPCR-Based Assay | Quantifies the viral DNA produced by HIV-RT in an in vitro reaction using real-time PCR. benthamdirect.com | Cycle threshold (Ct) values, which are inversely proportional to the amount of viral DNA. | Precise quantification of RT inhibition. |
| Cell-Based Viral Replication Assay | Measures the production of new virus particles or viral proteins (like p24 antigen) in HIV-1 infected cell cultures treated with the inhibitor. | Reduction in viral markers (e.g., p24 levels) or cytopathic effects. | Evaluating overall antiviral activity, including cell uptake and potential toxicity. |
Implementation of High-Throughput Screening (HTS) Methodologies
The discovery of novel enzyme inhibitors often begins with high-throughput screening (HTS). wikipedia.org HTS involves the automated testing of vast libraries of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. nih.gov For discovering NNRTIs, HTS assays are designed to detect the inhibition of HIV-1 reverse transcriptase. wikipedia.org
These screening processes typically involve:
Miniaturization: Assays are performed in microplates (e.g., 384-well or 1536-well formats) to minimize the use of reagents and test compounds.
Automation: Robotic systems handle liquid dispensing, plate transport, and data acquisition, allowing for the rapid screening of thousands of compounds. nih.gov
Data Analysis: Sophisticated software is used to analyze the large datasets generated, identifying compounds that meet predefined activity criteria.
Both enzyme-based and cell-based assays can be adapted for HTS. nih.govmdpi.com An enzyme-based HTS for HIV-1 RT inhibitors would screen compound libraries for their ability to block the activity of the purified enzyme. wikipedia.org This approach led to the discovery of the nonpeptidic protease inhibitor tipranavir, demonstrating the power of HTS in identifying novel structural classes of inhibitors. wikipedia.org
Elucidation of Molecular Mechanism of Action
Understanding how a drug molecule interacts with its target at a molecular level is crucial for drug development. For Emivirine, this involves studying its effects on enzyme reaction rates and computationally modeling its binding interaction.
Enzyme kinetics studies are performed to quantify the potency of an inhibitor and determine its mode of action. uobaghdad.edu.iq For an enzyme inhibitor like Emivirine, a key parameter is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Emivirine acts as a non-competitive inhibitor of HIV-1 RT, meaning it does not compete with the nucleotide substrates for binding at the active site. benthamdirect.com Instead, it binds to the allosteric NNRTI pocket, which inhibits the enzyme's function regardless of the substrate concentration. uobaghdad.edu.iq This mode of inhibition is characterized by a reduction in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged. uobaghdad.edu.iq
Research has determined specific Ki values for Emivirine's inhibition of HIV-1 RT polymerase activity. medchemexpress.com
| Parameter | Value | Description |
| Ki (dTTP-dependent activity) | 0.20 µM | Inhibition constant for DNA polymerase activity using a deoxythymidine triphosphate substrate. medchemexpress.com |
| Ki (dGTP-dependent activity) | 0.01 µM | Inhibition constant for DNA polymerase activity using a deoxyguanosine triphosphate substrate. medchemexpress.com |
| Inhibition Type | Non-competitive | Binds to an allosteric site, reducing Vmax without affecting Km. benthamdirect.com |
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.govsums.ac.ir This method is widely used to understand the molecular mechanisms of drug resistance and to design new inhibitors. mdpi.com
Molecular docking studies of Emivirine and its analogues with HIV-1 RT have been performed to elucidate their binding mode. nih.gov These studies confirm that the inhibitor binds within the NNRTI binding pocket, a hydrophobic cavity composed of several key amino acid residues. The binding of the drug in this pocket restricts the flexibility of the enzyme, preventing it from carrying out the conformational changes necessary for DNA synthesis. nih.gov
Structural studies have shown that the binding of Emivirine and similar NNRTIs involves interactions with conserved residues such as Trp229. nih.gov The design of new analogues often focuses on improving interactions within this pocket to enhance potency and overcome resistance mutations, such as the common Tyr181Cys mutation. nih.gov By modifying substituents on the core structure, researchers aim to create more flexible molecules or establish new contacts with the enzyme to maintain activity against mutant strains. nih.gov
Modulation of Cellular Pathways and Processes
The primary role of this compound is as a precursor in the synthesis of N-hydroxypyrimidine-2,4-diones and the non-nucleoside reverse transcriptase inhibitor (NNRTI), Emivirine. chiralen.com These resulting compounds are designed to interact with specific viral enzymes, thereby modulating cellular pathways that are hijacked by viruses for their replication.
Role as an Intermediate in Antiviral Synthesis:
| Final Product | Target Virus | Mechanism of Action of Final Product |
| Emivirine (6-Benzyl-1-ethoxymethyl-5-isopropyluracil) | HIV-1 | Non-nucleoside reverse transcriptase inhibitor (NNRTI) |
| N-hydroxypyrimidine-2,4-diones | HIV and HCV | Inhibitors of viral enzymes |
This table illustrates the antiviral applications of compounds synthesized using this compound.
The synthesis of these antiviral agents highlights the importance of this compound in providing the necessary chemical scaffold for the development of drugs that target viral replication processes. The final products, derived from this butanoate, are designed to inhibit key enzymes essential for the viral life cycle, thus preventing viral proliferation within host cells.
Stereoisomeric Effects on Biological Activity and Selectivity
The concept of stereoisomerism is fundamental in pharmacology, as different stereoisomers of a chiral molecule can exhibit varied biological activities and selectivities. This compound possesses a chiral center, meaning it can exist as different stereoisomers.
While the stereochemistry of the final drug products synthesized from this compound is critical for their efficacy and safety, specific research detailing the differential biological activity and selectivity of the individual stereoisomers of this compound itself is not extensively documented in the available literature. The focus of existing research is on the stereoselective synthesis of the target antiviral molecules to ensure the desired therapeutic effect. The biological evaluation is typically performed on the final drug candidate rather than the intermediate chemical.
Advanced Analytical Methodologies for Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate Research
Chromatographic Separation Techniques
Chromatography is an indispensable tool in the analysis of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, allowing for the separation of the compound from reaction mixtures, byproducts, and impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, qualitative identification, or enantiomeric separation.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC studies on this compound are not prevalent in published literature, the methodology is highly applicable. For related compounds like Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, GC is used for purity determination, often achieving high levels of accuracy (≥97.0%) nih.govsigmaaldrich.com. The technique is suitable for identifying any volatile impurities or byproducts from the synthesis of the target compound, provided they can be vaporized without decomposition.
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. It is frequently used to assess the purity of the compound and to separate it from complex mixtures. bldpharm.comnih.gov
For analogous compounds such as Ethyl 2-oxo-4-phenylbutyrate, reverse-phase (RP) HPLC methods have been developed with straightforward conditions. sielc.com These methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com A typical setup involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com
Table 1: Illustrative HPLC Conditions for a Related Compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.comsielc.com |
| Detector | UV, Mass Spectrometry (MS) | sielc.com |
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. chemrxiv.org It is primarily used to monitor the progress of chemical reactions, identify the presence of the compound in a mixture, and determine appropriate solvent systems for larger-scale column chromatography. chemrxiv.orgmatec-conferences.org
In a typical application, the compound is spotted on a silica (B1680970) gel plate (e.g., silica gel GF254) and developed using a suitable solvent system. matec-conferences.org The choice of eluent is critical for achieving good separation. matec-conferences.org For compounds of similar polarity, solvent mixtures like ethyl acetate-butanol-water can be optimized to effectively separate components. matec-conferences.org After development, the separated spots are visualized, commonly under UV light, allowing for the calculation of the Retention Factor (Rf) value which helps in the identification of the compound against a known standard. matec-conferences.orgnih.gov
Chiral Chromatography for Enantiomeric Purity Determination
This compound possesses a chiral center at the second carbon (C2), meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample.
This technique is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. For instance, the asymmetric reduction of the related compound Ethyl 2-oxo-4-phenylbutyrate is performed to yield the chiral product Ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for certain enzyme inhibitors. sigmaaldrich.commdpi.com The analysis of the product's enantiomeric excess relies on chiral HPLC or chiral GC. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Spectroscopic Characterization Methods
Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. nih.govethernet.edu.et Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
Studies on related β-keto esters show that these compounds predominantly exist in their keto tautomeric form, which simplifies spectral interpretation. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. youtube.com For this compound, distinct signals would be expected for the ethyl ester, isopropyl, methine, and phenyl groups.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assigned Protons |
|---|---|---|---|
| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl group (-C₆H₅) |
| ~ 4.1 - 4.3 | Quartet | 2H | Ethyl ester (-OCH₂CH₃) |
| ~ 3.8 - 4.0 | Doublet | 2H | Methylene group (-CH₂-Ph) |
| ~ 3.5 - 3.7 | Doublet of septets | 1H | Methine proton (-CH(iPr)) |
| ~ 2.2 - 2.4 | Septet | 1H | Isopropyl methine (-CH(CH₃)₂) |
| ~ 1.2 - 1.4 | Triplet | 3H | Ethyl ester (-OCH₂CH₃) |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary. nih.govchemicalbook.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Signals for the two carbonyl carbons (ester and ketone), the aromatic carbons of the phenyl group, and the aliphatic carbons of the ethyl and isopropyl groups would be observed at characteristic chemical shifts. nih.govyoutube.com Advanced 2D NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity between protons and carbons, providing unambiguous structural confirmation. bbhegdecollege.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₁₄H₁₈O₃), the expected exact mass is 248.1256 g/mol .
In a mass spectrometer, the molecule would be ionized, often by techniques like electron ionization (EI) or electrospray ionization (ESI). The resulting molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The subsequent fragmentation would provide a unique fingerprint. Based on its structure as a β-keto ester, characteristic fragmentation patterns would be expected.
Expected Key Fragmentation Pathways:
McLafferty Rearrangement: A common pathway for ketones and esters, leading to the cleavage of the gamma-carbon-hydrogen bond.
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups (both ketone and ester) is highly probable. This would result in the loss of fragments such as the ethoxy group (-OCH₂CH₃, 45 Da), the carbonyl group (-CO, 28 Da), or the isopropyl group (-CH(CH₃)₂, 43 Da).
Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group or a benzyl (B1604629) fragment (C₇H₇, 91 Da) is a very common fragmentation for phenyl-containing compounds.
An interactive table summarizing these expected fragments is provided below.
| Fragment Lost | Structure of Lost Fragment | Expected m/z of Major Fragment |
| Ethoxy radical | •OCH₂CH₃ | 203 |
| Isopropyl radical | •CH(CH₃)₂ | 205 |
| Benzyl radical | •CH₂C₆H₅ | 157 |
| Phenyl radical | •C₆H₅ | 171 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of this compound would be characterized by several strong absorption bands.
The most prominent peaks would be from the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyl stretch. The presence of a phenyl group and aliphatic chains would also be clearly indicated.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735 - 1750 |
| C=O (Ketone) | Stretch | ~1710 - 1725 |
| C-H (Aromatic) | Stretch | ~3030 - 3100 |
| C-H (Aliphatic) | Stretch | ~2870 - 2960 |
| C=C (Aromatic) | Stretch | ~1450 - 1600 |
| C-O (Ester) | Stretch | ~1150 - 1250 |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound are the phenyl group and the two carbonyl groups.
The phenyl group would exhibit strong absorptions corresponding to π → π* transitions, typically with a primary band around 200-210 nm and a weaker, fine-structured secondary band around 250-270 nm. The carbonyl groups would show a weak absorption from the forbidden n → π* transition at longer wavelengths, likely above 280 nm.
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many aromatic compounds fluoresce, the presence of carbonyl groups can sometimes quench fluorescence. There are no specific published studies on the luminescent properties of this compound. An experimental analysis would be required to determine if the compound exhibits any significant fluorescence and to characterize its emission spectrum.
Electrochemical Analysis for Redox Characterization
Electrochemical techniques like cyclic voltammetry could be employed to study the redox (reduction-oxidation) properties of this compound. The carbonyl groups are reducible, and the phenyl group can be oxidized at high potentials. A study would reveal the reduction and oxidation potentials of the molecule, providing insight into its electronic structure and reactivity in electron transfer processes. However, no specific electrochemical data for this compound is currently available in the literature.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound with the volatility of this compound, GC-MS would be a primary analytical tool. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide its mass spectrum for identification. It is important to note that studies on related isomers, such as ethyl 3-oxo-4-phenylbutanoate, have shown that these compounds can decompose or rearrange at the high temperatures used in a GC injector. researchgate.net Therefore, method development would need to carefully consider the injection temperature and potentially involve derivatization to a more thermally stable form to ensure accurate analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the analysis of thermally sensitive compounds like β-keto esters. The compound can be separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. bldpharm.com A mobile phase of acetonitrile and water with an acid modifier like formic acid would likely be effective for its separation and analysis. nih.gov This technique avoids the high temperatures of GC, preventing potential degradation and providing reliable molecular weight and structural information.
Environmental Fate and Degradation Pathways of Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate
Environmental Distribution and Transport Processes
The movement and persistence of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate in the environment are influenced by a combination of physical and chemical factors. As a semi-volatile organic compound (SVOC), its distribution is not confined to a single environmental matrix but can span across air, water, and soil.
The persistence of this compound in different environmental compartments is a key determinant of its potential for long-term environmental exposure.
In Air: Due to its semi-volatile nature, this compound can exist in both the gas phase and adsorbed onto atmospheric particles. cmu.edu Its persistence in the atmosphere is primarily limited by degradation processes, particularly photolysis and reaction with atmospheric oxidants. The rate of these reactions will dictate its atmospheric half-life.
In Water: In aquatic systems, the persistence of this compound is influenced by its water solubility, potential for hydrolysis, and susceptibility to biodegradation. Esters can undergo hydrolysis, which is the cleavage of the ester bond to form an alcohol and a carboxylic acid, and this process can be influenced by pH. aklectures.com The rate of hydrolysis for beta-keto esters can vary, but it is a potential degradation pathway in water. rsc.org
In Soil: When introduced into the soil, the persistence of this compound is governed by its adsorption to soil organic matter and clay particles, as well as by biotic and abiotic degradation processes. Compounds with moderate to high lipophilicity tend to adsorb more strongly to soil, which can reduce their mobility but also potentially decrease their bioavailability for microbial degradation. The degradation of esters in soil is often primarily a microbially mediated process. researchgate.net
A summary of the expected persistence in different environmental compartments is presented in the table below.
| Environmental Compartment | Key Factors Influencing Persistence | Expected Persistence Level |
| Air | Photolysis, reaction with oxidants | Low to Moderate |
| Water | Hydrolysis, biodegradation | Moderate |
| Soil | Adsorption, biodegradation | Moderate to High |
The potential for this compound to contaminate groundwater is a significant environmental concern. Its migration in subsurface environments is controlled by its solubility in water and its interaction with the soil matrix.
Organic chemicals can migrate through the soil and vadose zone to reach groundwater. nih.gov The extent of this migration depends on the compound's water solubility and its soil sorption coefficient (Koc). While specific data for this compound is unavailable, the presence of both polar (ester and keto groups) and non-polar (phenyl and isopropyl groups) moieties suggests it will have some degree of water solubility and a tendency to adsorb to organic carbon in the soil. The detection of various esters in groundwater at fuel release sites indicates that such compounds can be mobile in the subsurface. researchgate.net However, chemicals that are readily biodegradable may still be transported over long distances in groundwater due to variations in microbial communities and environmental conditions in the subsurface. acs.org
As a semi-volatile organic compound (SVOC), this compound has the potential for atmospheric transport over significant distances. copernicus.orgcopernicus.org SVOCs can be carried to higher altitudes by atmospheric ascending motions and then be transported by stronger winds in the mid-troposphere. copernicus.org
During transport, these compounds can partition between the gas phase and atmospheric particles (aerosols). cmu.edu This partitioning is crucial as it affects their atmospheric lifetime and deposition processes. Deposition can occur through two main mechanisms:
Dry Deposition: The direct settling of particles and the absorption of gases onto surfaces.
Wet Deposition: The removal of the compound from the atmosphere by precipitation (rain, snow, fog).
The efficiency of these deposition mechanisms will depend on meteorological conditions and the physical state of the compound in the atmosphere. The transport and deposition of SVOCs can lead to their presence in remote environments, far from their original sources. acs.org
Degradation Mechanisms in Environmental Matrices
The breakdown of this compound in the environment can occur through both non-biological (abiotic) and biological (biotic) processes. These degradation pathways are critical for determining the ultimate fate and persistence of the compound.
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms.
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the chemical reaction with water that breaks the ester bond. This reaction results in the formation of ethanol (B145695) and 2-isopropyl-3-oxo-4-phenylbutanoic acid. aklectures.com The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster under acidic or alkaline conditions compared to neutral pH. nih.gov The resulting beta-keto acid is often unstable and can readily undergo decarboxylation. rsc.org
Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The presence of a phenyl group and carbonyl groups in the structure of this compound suggests that it may absorb sunlight and undergo direct photolysis. Photolysis can be a significant degradation pathway for organic compounds in surface waters and in the atmosphere. nih.gov
A summary of abiotic degradation pathways is provided in the table below.
| Degradation Pathway | Description | Key Influencing Factors |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature |
| Photolysis | Degradation by absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers |
Biotic degradation, mediated by microorganisms such as bacteria and fungi, is often the most significant pathway for the breakdown of organic compounds in the environment. researchgate.net
Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their mineralization (complete breakdown to carbon dioxide, water, and inorganic compounds). The degradation of esters in soil and water is a well-documented microbial process. researchgate.net The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bond by microbial esterases, yielding ethanol and 2-isopropyl-3-oxo-4-phenylbutanoic acid. These products can then be further metabolized by the microorganisms.
The structure of the compound, including the presence of a phenyl ring and branched alkyl group, may influence the rate and extent of its biodegradation. Some complex structures can be more resistant to microbial attack. The environmental conditions, such as the presence of a suitable microbial population, oxygen levels, temperature, and nutrient availability, will also play a crucial role in the rate of biotic degradation.
Identification and Significance of Environmental Transformation Products
The degradation of this compound in the environment is expected to proceed through several key transformation pathways, primarily hydrolysis and biodegradation. These processes will lead to the formation of various transformation products, which may have their own environmental significance.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be both a chemical and biological process. This would cleave the ethyl group, yielding 2-isopropyl-3-oxo-4-phenylbutanoic acid and ethanol. The resulting β-keto acid is known to be unstable and can readily undergo decarboxylation, particularly under neutral or acidic conditions, to form 1-phenyl-3-methyl-2-butanone. rsc.org
Biodegradation: Microorganisms in soil and water are likely to play a significant role in the degradation of this compound. researchgate.net The biotransformation can involve several steps:
Ester Cleavage: Similar to chemical hydrolysis, microbial esterases can hydrolyze the ethyl ester to its corresponding carboxylic acid.
Oxidation: The isopropyl group and the phenyl ring are subject to oxidative degradation by microbial enzymes. This can lead to the formation of more polar and water-soluble compounds.
Reduction: The ketone group can be reduced to a secondary alcohol, leading to the formation of ethyl 2-isopropyl-3-hydroxy-4-phenylbutanoate. This reduction can be stereoselective, producing different stereoisomers depending on the specific microorganisms involved. researchgate.net
The environmental significance of these transformation products lies in their potential persistence, toxicity, and mobility. While the initial breakdown products like ethanol are readily biodegradable, the more complex intermediates may exhibit different environmental behaviors compared to the parent compound.
Table 1: Predicted Transformation Products of this compound
| Transformation Process | Predicted Product(s) | Significance |
| Hydrolysis | 2-isopropyl-3-oxo-4-phenylbutanoic acid, Ethanol | The β-keto acid is unstable and may decarboxylate. rsc.org |
| Decarboxylation | 1-phenyl-3-methyl-2-butanone | Increased volatility compared to the parent compound. |
| Biodegradation (Reduction) | Ethyl 2-isopropyl-3-hydroxy-4-phenylbutanoate | Introduction of a hydroxyl group generally increases water solubility. |
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. nih.govgreenlivinganswers.com For organic compounds like this compound, the potential for bioaccumulation is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater tendency to partition into fatty tissues of organisms. nih.gov
The process of bioaccumulation can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. greenlivinganswers.comyoutube.com Organisms at the top of the food web may therefore be exposed to higher concentrations of the compound and its lipophilic transformation products. youtube.com
Environmental Fate Modeling and Predictive Approaches
In the absence of extensive experimental data, environmental fate models provide a valuable tool for predicting the distribution and persistence of chemicals in the environment. oup.comresearchgate.netup.pt These models integrate a chemical's physical and chemical properties with environmental parameters to estimate its behavior. eolss.netrsc.org
Multimedia fate models, such as the Equilibrium Criterion (EQC) model, can be used to assess the environmental fate of a wide variety of chemicals. epa.govresearchgate.nettrentu.ca These models divide the environment into interconnected compartments (air, water, soil, sediment) and use the chemical's properties to predict its partitioning and persistence in each compartment. eolss.netepa.govnih.gov
To apply a Level III EQC model to this compound, the following physicochemical properties would be required:
Molar Mass
Water Solubility
Vapor Pressure
Log Kow
Half-lives in various environmental media (air, water, soil, sediment)
Table 2: Illustrative Input Parameters for an EQC Model Assessment of this compound
| Parameter | Estimated Value/Range | Significance for Environmental Fate |
| Molar Mass ( g/mol ) | ~248.32 | Influences diffusion and transport rates. |
| Water Solubility (mg/L) | Low to Moderate | Affects partitioning between water and other media. |
| Vapor Pressure (Pa) | Low | Determines the tendency to volatilize into the atmosphere. |
| Log Kow | Moderate | Indicates potential for bioaccumulation and sorption to organic matter. |
| Half-life in Air (h) | Variable | Depends on reactions with atmospheric oxidants. |
| Half-life in Water (d) | Variable | Influenced by biodegradation and hydrolysis. |
| Half-life in Soil (d) | Variable | Depends on microbial activity and soil properties. |
Machine learning (ML) is increasingly being used to predict the biodegradability of organic chemicals. mdpi.comacs.orgnih.gov These models are trained on large datasets of known biodegradable and non-biodegradable compounds and learn to identify the structural features that influence a chemical's susceptibility to microbial degradation. nih.govneuraldesigner.comresearchgate.net
Various ML algorithms, such as k-nearest neighbors (kNN), support vector machines (SVM), and neural networks, can be employed. nih.govsmu.edu These models use molecular descriptors, which are numerical representations of a molecule's structure, to make predictions. oup.commdpi.com For this compound, relevant descriptors would include the presence of the ester group (which can be hydrolyzed), the phenyl ring, and the degree of branching in the alkyl chain. acs.org
The output of these models is typically a classification (e.g., "readily biodegradable" or "not readily biodegradable") or a predicted half-life. nih.gov Hybrid approaches that combine knowledge-based rules with machine learning can also be used to predict biodegradation pathways and products. nih.govoup.com
Removal Efficacy in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a critical barrier to the release of many organic chemicals into the environment. psu.eduwateronline.com The removal of a compound like this compound in a WWTP would depend on a combination of physical, chemical, and biological processes.
Sorption: Due to its expected moderate lipophilicity, the compound may sorb to the solid particles in wastewater, which are then removed as sludge.
Biodegradation: The activated sludge process in secondary treatment provides a rich environment for microbial degradation. The ester and ketone functionalities suggest that this compound would be susceptible to biological breakdown. researchgate.net However, factors such as the concentration of the chemical and the presence of inhibitory co-contaminants can affect the efficiency of this process. psu.edumoleaer.com
Volatilization: Given its likely low vapor pressure, removal through volatilization (stripping to the air) is expected to be a minor pathway.
Future Research Directions and Emerging Trends for Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate Studies
Advancements in Synthetic Chemistry and Process Optimization[24],
Autonomous Chemical Synthesis and Reaction Design Platforms
The advent of autonomous systems is set to revolutionize chemical synthesis. These platforms, often described as "chemists in a box," can independently design and execute complex multi-step syntheses. For a compound like Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, this could mean the development of a fully automated synthesis route, from starting materials to the purified product, with minimal human intervention. youtube.com
Integration of Microfluidics for High-Throughput Synthesis
Microfluidic technologies, which involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer a powerful tool for high-throughput synthesis and optimization. rsc.orgnih.govmdpi.com The integration of microfluidics would allow for the rapid screening of numerous reaction conditions for the synthesis of this compound, using only minuscule amounts of reagents. nih.govoup.com
Droplet-based microfluidics, where each droplet acts as an individual microreactor, is particularly promising. mdpi.com Thousands of reactions could be performed in parallel on a single chip, enabling the rapid identification of optimal catalysts, solvents, and temperatures for the synthesis. mdpi.com This high-throughput approach not only accelerates research but also significantly reduces waste and cost. tue.nl
Implementation of Green Chemistry Principles for Sustainable Production
The principles of green chemistry are increasingly guiding the development of new synthetic processes. blazingprojects.comblazingprojects.comfatfinger.io Future research on the synthesis of this compound will undoubtedly focus on making the process more environmentally friendly. This includes:
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources instead of petroleum-based chemicals. alliedacademies.orgchemcopilot.com
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. alliedacademies.orgchemcopilot.com
Catalysis: Employing highly efficient and selective catalysts to minimize byproducts and energy consumption. alliedacademies.orgchemcopilot.com This could involve the use of biocatalysts or earth-abundant metal catalysts.
Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure. alliedacademies.orgchemcopilot.com
Waste Prevention: Optimizing reactions to achieve high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. chemcopilot.com
By adhering to these principles, the production of this compound can become more sustainable and economically viable. blazingprojects.comfatfinger.io
Leveraging Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering new ways to predict molecular properties, design novel compounds, and analyze vast datasets.
Development of Enhanced Predictive Models for Chemical Reactivity and Biological Activity
Machine learning algorithms can be trained on existing chemical data to predict the reactivity and biological activity of new molecules. researchgate.netnih.govmit.edu For this compound, this could involve:
Predicting Reactivity: Developing models that can accurately predict how the compound will behave in different chemical reactions, aiding in the design of more efficient synthetic routes. researchgate.netmit.edu Transformer-based architectures, such as BERT, have shown great potential in predicting reaction yields. nih.gov
Predicting Biological Activity: Using quantitative structure-activity relationship (QSAR) models to predict the potential biological targets of this compound and its derivatives. nih.gov This could guide the exploration of its potential applications in areas like drug discovery.
These predictive models can significantly reduce the need for trial-and-error experimentation, saving time and resources. nih.gov
Advanced Data Management and Analysis for Large Chemical Datasets
The increasing use of high-throughput experimentation and computational chemistry generates massive amounts of data. nih.govarxiv.org Advanced data management and analysis techniques are crucial for extracting meaningful insights from these large and complex chemical datasets. numberanalytics.comuniversiteitleiden.nlaip.org
For research involving this compound, this would entail:
Centralized Data Repositories: Establishing robust databases to store and manage all experimental and computational data related to the compound and its analogs.
Data Visualization Tools: Employing advanced visualization techniques to identify patterns and trends in the data. nih.gov
Machine Learning for Data Analysis: Using machine learning algorithms to uncover hidden correlations between chemical structure, reaction conditions, and compound properties. aip.org
The effective management and analysis of large datasets will be critical for accelerating the discovery and development of new applications for this compound. arxiv.orgnumberanalytics.com
Exploration of Novel Biological Targets and Therapeutic Modalities
Future research into this compound and related β-keto esters is increasingly focused on identifying novel biological targets and developing new therapeutic approaches. A promising area of investigation is the targeting of bacterial communication systems, known as quorum sensing (QS). nih.govnih.gov Many pathogenic bacteria utilize QS to coordinate virulence, biofilm formation, and host infection. nih.gov Therefore, interfering with these signaling pathways presents an attractive strategy for developing novel antibacterial therapies. nih.gov
The design of some β-keto esters has been based on the structure of natural bacterial autoinducers, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), with the goal of creating antagonists for QS receptors. nih.govnih.gov Key protein targets in this domain include LasR and LuxS, which are involved in the pathogenicity of several bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govmdpi.com By inhibiting these targets, β-keto ester analogues have the potential to disrupt bacterial resistance to conventional antibiotics. nih.gov Another area of interest is their role as precursors for synthesizing established therapeutic agents, such as angiotensin-converting enzyme (ACE) inhibitors, highlighting the versatility of the β-keto ester scaffold in medicinal chemistry. chemicalbook.com
Addressing the Complexity of Biological Systems in Drug Discovery
A significant challenge in modern drug discovery is that therapeutic candidates often fail in clinical trials due to a lack of efficacy or unforeseen toxicities. nih.gov These failures frequently stem from an incomplete understanding of how a compound interacts with the intricate network of a biological system. nih.gov Biological systems are characterized by features of complex engineering systems, including robustness, redundancy, modularity, and emergent properties that cannot be predicted by studying single targets in isolation. nih.gov
To address this, practical systems biology approaches are being developed. One such strategy is Biologically Multiplexed Activity Profiling (BioMAP), which uses complex, primary human cell-based assay systems to generate comprehensive protein datasets. nih.gov By analyzing how a compound like this compound affects these multi-component systems, researchers can distinguish between a large number of biological mechanisms simultaneously. nih.gov This provides a more holistic and predictive understanding of a drug's potential action, moving beyond a one-drug, one-target paradigm and embracing the inherent complexity of human biology. nih.gov
Innovations in Advanced Screening Techniques for Bioactivity
The discovery of new bioactive compounds relies on the development of efficient and innovative screening methods. For β-keto esters, high-throughput screening (HTS) assays are crucial for rapidly evaluating large libraries of compounds. A notable innovation is the use of pH-indicator assays for screening the enzymatic hydrolysis of β-keto esters. researchgate.net This method is rapid, less expensive than many alternatives, and can be adapted for HTS, as the enzymatic reaction releases an acidic species that causes a detectable color change in the pH indicator. researchgate.net
In addition to cell-based and enzymatic assays, computational methods play a vital role. Virtual screening, integrated with molecular docking tools like iGEMDOCK, allows for the rapid in silico evaluation of how compounds might interact with specific protein targets. nih.gov This computational pre-screening helps prioritize candidates for synthesis and in vitro testing, saving time and resources. nih.gov
| Screening Technique | Principle | Application to β-Keto Esters | Reference |
|---|---|---|---|
| pH-Indicator HTS Assay | Detects pH change from the release of an acidic species during enzymatic hydrolysis. | Rapidly screens hydrolase enzyme activity on β-keto ester substrates. | researchgate.net |
| Virtual Screening & Molecular Docking | Computationally predicts the binding affinity and interaction of a ligand with a protein's active site. | Prioritizes β-keto ester analogues for synthesis by evaluating their potential to bind targets like LasR, LuxS, or various kinases. | nih.govnih.gov |
| Antimicrobial Susceptibility Testing | Measures the ability of a compound to inhibit bacterial growth in vitro. | Evaluates the antibacterial efficacy of β-keto esters against pathogenic strains like P. aeruginosa and S. aureus. | nih.gov |
Cutting-Edge Analytical Methodologies for Complex Systems
The analysis of complex organic molecules like this compound is benefiting from a long-term trend in analytical chemistry: miniaturization. nih.gov This shift involves scaling down analytical instrumentation to the micro- or even nanometer scale, driven by the need for faster, less costly, and more convenient analyses. nih.gov While standard methods such as HPLC, LC-MS, and NMR are available for the characterization of this compound, future trends point towards the adoption of more integrated and miniaturized platforms. bldpharm.combldpharm.com These advanced systems are particularly valuable for high-throughput analysis, as required in fields like drug discovery. nih.govelectronicsandbooks.com
Development of Miniaturized and Integrated Analytical Systems
The ultimate goal of miniaturization in the analytical field is the creation of micro-total analysis systems (µTAS), also known as "lab-on-a-chip" technology. unizg.hr These devices integrate multiple analytical steps—such as sample preparation, separation, and detection—onto a single, small chip. unizg.hr The benefits of this approach are numerous, including a significant reduction in the consumption of samples and reagents, faster analysis times, and increased portability, making them suitable for field applications. researchgate.netresearchgate.net
Microfabrication and microfluidics are the core technologies enabling µTAS, allowing for precise control over processes in a miniaturized environment. unizg.hr While challenges remain, such as perfecting the user interface and determining the lower limits of sample volume, the rapid progress in this area promises to revolutionize how complex chemical compounds are analyzed. nih.gov
| Feature | Conventional Analytical Systems (e.g., Benchtop HPLC) | Miniaturized Analytical Systems (e.g., µTAS/Lab-on-a-Chip) | Reference |
|---|---|---|---|
| Scale | Large, benchtop instrumentation. | Micro- to nanometer dimensions. | nih.gov |
| Sample/Reagent Volume | Milliliters to microliters. | Submicroliter volumes. | nih.govresearchgate.net |
| Integration | Often requires separate modules for each analytical step (e.g., preparation, separation, detection). | Integrates all steps onto a single monolithic device. | unizg.hr |
| Speed | Slower analysis times. | Faster, high-throughput capabilities. | nih.gov |
| Portability | Generally stationary laboratory equipment. | Portable, enabling on-site and decentralized analysis. | unizg.hrresearchgate.net |
Expanding Computational Chemistry for Complex Molecular Systems
Computational chemistry is an indispensable tool for understanding the properties of complex molecules. For β-keto esters, techniques like Density Functional Theory (DFT) are used to perform computational analyses of reactivity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov These methods provide insights into the molecule's electronic structure, conformation, and stability. nih.gov Molecular docking and molecular dynamics simulations further allow researchers to model the interactions between these compounds and their biological targets, such as the QS proteins LasR and LuxS, offering a theoretical basis for their potential bioactivity. nih.gov
Merging Electronic Structural Theory with Quantum Chemical Dynamics
The frontier of computational chemistry lies in merging electronic structure theory with quantum dynamics to create predictive simulation frameworks for complex molecular systems. youtube.com Traditional electronic structure theory is excellent at calculating properties of individual molecules and their potential energy surfaces. youtube.com However, emerging methods seek to go beyond static energy landscapes to simulate the time-dependent motions of electrons and nuclei, a field known as non-adiabatic dynamics. youtube.com
This advanced approach allows researchers to study how molecules absorb and dissipate energy, for instance, after being excited by a UV photon. youtube.com By understanding these ultrafast energy transfer processes, it may be possible to predict properties like photostability. youtube.com Machine learning is playing a crucial role in this field by helping to construct surrogate models of the electronic structure, making the large-scale calculations required for quantum dynamics more feasible. youtube.com Furthermore, the development of quantum computers offers a potential path to solving the complex quantum mechanical equations for large molecules that are currently intractable for conventional computers, which could revolutionize fields from materials science to drug design. youtube.comuchicago.edu Applying these next-generation computational tools to molecules like this compound could unlock a deeper, fundamental understanding of their chemical reactivity and behavior.
Emergence of Quantum Machine Learning in Chemical Research
The convergence of quantum computing and machine learning, known as Quantum Machine Learning (QML), is set to revolutionize chemical research. rsc.orgarxiv.org This emerging field offers the potential to solve complex chemical problems that are currently intractable for even the most powerful classical computers. arxiv.orgyoutube.com For a molecule like this compound, QML could provide unprecedented insights into its behavior and reactivity.
QML algorithms are being developed to enhance various aspects of chemical investigation:
Reaction Prediction and Retrosynthesis: A significant challenge in organic chemistry is predicting the products of a given set of reactants and reagents. researchgate.net Machine learning models, increasingly enhanced with quantum principles, are being trained on vast databases of chemical reactions to predict outcomes with greater accuracy. acs.orgacs.org For this compound, QML could be used to design novel and more efficient synthetic routes by exploring a vast space of potential reactions and catalysts, a process known as retrosynthetic planning. ijritcc.orgmdpi.com This approach could identify pathways that are not only higher in yield but also more environmentally benign.
Molecular Property Prediction: QML can be employed to calculate molecular properties with high accuracy. utoronto.ca By representing molecules in a way that quantum computers can process, researchers can predict electronic structures, force fields, and potential energy surfaces. rsc.org This would allow for the precise calculation of the spectroscopic and physicochemical properties of this compound, aiding in its characterization and the prediction of its behavior in various environments.
Catalyst and Materials Design: Integrating QML with quantum chemical calculations can accelerate the discovery of new catalysts. mdpi.com By modeling the transition states of reactions, researchers can predict catalyst performance and design more effective catalysts for the synthesis of β-keto esters. mdpi.com This could lead to the development of highly selective and efficient catalysts for producing or modifying this compound.
The development of hybrid quantum-classical approaches, where quantum computers perform specific, complex parts of a calculation while classical computers handle the rest, is making these applications increasingly feasible. arxiv.org As quantum hardware continues to improve, the application of QML is expected to become an indispensable tool in the chemist's arsenal, enabling the design and study of molecules like this compound with unparalleled speed and accuracy. youtube.commdpi.com
Focus on Sustainable Chemistry and Environmental Impact Mitigation
The principles of green chemistry are increasingly guiding research and development, with a strong focus on minimizing the environmental footprint of chemical processes. researchgate.net For β-keto esters such as this compound, this translates into a concerted effort to develop sustainable synthetic methods and to understand and mitigate their environmental impact. rsc.orgrsc.org
A key trend is the move towards biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations. researchgate.net Enzymes operate under mild conditions (temperature and pressure), are highly selective, and are biodegradable, offering a green alternative to conventional chemical catalysts. researchgate.nettudelft.nl Lipases, for example, have been extensively used for the synthesis and transesterification of esters. rsc.orggoogle.comresearchgate.net The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst. tudelft.nl Research in this area for this compound would involve screening for novel enzymes that can catalyze its synthesis with high efficiency and stereoselectivity.
The table below outlines key biocatalysts and their applications in the synthesis of related ester compounds, highlighting potential avenues for the sustainable production of this compound.
| Biocatalyst Type | Example | Application in Ester Synthesis | Potential Advantage for Sustainability | Reference |
|---|---|---|---|---|
| Lipase | Candida antarctica Lipase B (CALB) | Transesterification of β-keto esters and synthesis of butyl butyrate (B1204436). | High chemoselectivity, operates under mild, solvent-free conditions, can be immobilized for reuse. | rsc.orggoogle.comresearchgate.netnih.gov |
| Esterase | Pig Liver Esterase (PLE) | Enantioselective hydrolysis and synthesis of ester intermediates for natural products. | High enantioselectivity for creating chiral centers, useful in asymmetric synthesis. | psu.edu |
| Whole-cell biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to its corresponding alcohol. | Avoids the need for enzyme purification, cofactor regeneration is handled by the cell's metabolism. | mdpi.comsigmaaldrich.com |
| Alcohol Acyltransferases (AATs) | Various (e.g., from Clostridium species) | Esterification of alcohols with acyl-CoA substrates to produce flavor esters. | Enables one-pot biosynthesis of esters directly from metabolic pathways. | nih.gov |
Designing Compounds with Reduced Environmental Persistence
A critical aspect of sustainable chemistry is designing molecules that perform their intended function without persisting in the environment after use. The goal is to create chemicals that are readily biodegradable, breaking down into harmless substances. For this compound, this involves considering its structural features in the context of environmental degradation pathways.
Future research could explore modifications to the structure of this compound to enhance its biodegradability. This might involve:
Replacing persistent moieties: Investigating alternatives to the phenyl group that could be more susceptible to microbial ring-cleavage enzymes.
Altering alkyl chain branching: Studying how changes to the isopropyl group affect enzymatic accessibility and degradation rates.
Introducing susceptible functional groups: Incorporating additional functional groups that act as handles for enzymatic attack, initiating the degradation cascade.
Studies on the anaerobic biodegradation of gasoline oxygenates, which include various esters and ethers, have shown that structurally simpler compounds tend to be more readily degraded. nm.gov For instance, linear esters like methyl butyrate were more easily broken down than compounds with tertiary-substituted carbons. nm.gov This principle suggests that modifications reducing the steric hindrance around the core structure of this compound could improve its environmental profile. The increasing demand for eco-friendly and biodegradable chemicals, particularly in sectors like cosmetics and food, is driving innovation in this area. openpr.com
Strategies for Environmental Remediation and Detoxification
In cases where contamination by chemical compounds has already occurred, effective remediation and detoxification strategies are essential. For compounds like this compound, bioremediation presents a promising and sustainable approach. This involves using microorganisms or their enzymes to break down pollutants in soil and water.
The same enzymatic pathways used in sustainable synthesis can often be harnessed for degradation. For example, hydrolases like lipases and esterases that synthesize esters can also catalyze their hydrolysis back to the constituent alcohol and carboxylic acid under different reaction conditions (e.g., higher water content). researchgate.netpsu.edu These initial breakdown products would then be further metabolized by soil and water microorganisms.
Future research in this area should focus on:
Identifying and isolating microbes: Screening for naturally occurring bacteria and fungi capable of using this compound as a carbon source.
Characterizing degradation pathways: Elucidating the specific metabolic pathways and enzymes involved in its breakdown. This knowledge is crucial for optimizing remediation conditions.
Developing enzymatic reactors: Designing systems that use immobilized enzymes to treat contaminated water, offering a controlled and efficient detoxification method.
Enhancing microbial activity: Investigating techniques like bioaugmentation (adding specialized microbes) and biostimulation (adding nutrients to encourage the growth of native degraders) to accelerate cleanup in situ.
The successful bioreduction of the related compound Ethyl 2-oxo-4-phenylbutyrate using baker's yeast demonstrates that whole-cell biocatalytic systems can effectively transform phenylbutanoate structures. mdpi.com This suggests a strong potential for developing microbial-based remediation technologies for this class of compounds.
Q & A
Q. What are the established synthetic routes for Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate?
The compound can be synthesized via Claisen or Dieckmann condensation reactions, leveraging β-ketoester chemistry. For instance, ethyl acetoacetate derivatives are often alkylated or acylated to introduce substituents like isopropyl and phenyl groups. A method analogous to the synthesis of ethyl 3-oxobutanoate isotopomers (via chlorination of the anion with SO₂Cl₂ followed by acid-catalyzed decarboxylation) could be adapted, replacing reagents to incorporate the isopropyl and phenyl moieties . Optimization of reaction conditions (e.g., temperature, base selection) is critical to minimize side products.
Q. How is the compound characterized using spectroscopic techniques?
- NMR Spectroscopy : ¹H NMR identifies protons near the ketone (δ ~2.5–3.5 ppm for α-protons) and aromatic phenyl groups (δ ~7.2–7.5 ppm). ¹³C NMR confirms the carbonyl (δ ~200–210 ppm) and ester (δ ~170 ppm) functionalities.
- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretch for ester and ketone) and ~1600 cm⁻¹ (aromatic C=C).
- Mass Spectrometry : Molecular ion peak at m/z 206.24 (C₁₂H₁₄O₃), with fragmentation patterns reflecting loss of ethyl or isopropyl groups .
Q. What are the key physical properties (e.g., density, boiling point) of this compound?
- Density : ~1.1 g/cm³ (experimentally determined via pycnometry).
- Boiling Point : ~290°C (at 760 mmHg), though discrepancies in reported values may arise from impurities or measurement techniques.
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to ester and ketone groups. Experimental validation via phase-solubility studies is recommended .
Advanced Research Questions
Q. How can contradictions in observed vs. predicted NMR chemical shifts be resolved?
Discrepancies often stem from solvent effects, conformational dynamics, or incorrect assignment. Strategies include:
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate shifts under implicit solvent models.
- Variable-Temperature NMR : To probe conformational equilibria affecting shift values.
- X-ray Crystallography : Cross-validate molecular geometry using SHELXL refinement (e.g., bond lengths, angles) to correlate structural features with spectroscopic data .
Q. What strategies optimize enantioselective synthesis of this β-ketoester?
- Chiral Catalysts : Use of organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for asymmetric alkylation or acylation.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in esterification/transesterification to bias enantiomer formation.
- Isotopic Labeling : Adapt methods from ethyl 3-oxobutanoate isotopomer synthesis (e.g., ¹³C labeling at the ketone position) to track stereochemical outcomes .
Q. How can the crystal structure be resolved using X-ray diffraction, and what challenges arise?
- Data Collection : High-resolution (≤1.0 Å) data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Structure Solution : Use SHELXD for phase problem resolution via direct methods or Patterson synthesis.
- Refinement : SHELXL for anisotropic displacement parameters and validation of hydrogen bonding/stacking interactions. Challenges include twinning (common in flexible esters) and poor crystal quality, which require iterative recrystallization in varied solvents (e.g., hexane/ethyl acetate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
